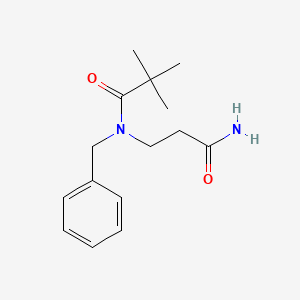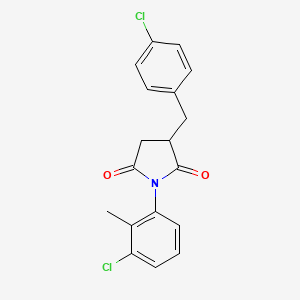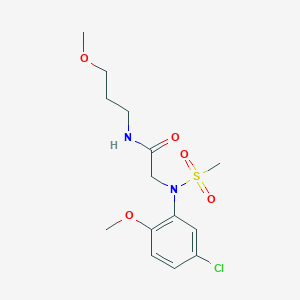![molecular formula C21H18N2O2 B4936828 N-{[(diphenylmethyl)amino]carbonyl}benzamide](/img/structure/B4936828.png)
N-{[(diphenylmethyl)amino]carbonyl}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(diphenylmethyl)amino]carbonyl}benzamide, commonly known as DCMF, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It is a member of the benzamide family of compounds and has been shown to exhibit a range of biological activities that make it a promising candidate for use in various research applications. In
Wirkmechanismus
The mechanism of action of DCMF is not fully understood, but it is believed to act through multiple pathways. In cancer cells, DCMF induces apoptosis by activating caspase enzymes and inhibiting the anti-apoptotic protein Bcl-2. In the immune system, DCMF inhibits the production of cytokines and chemokines by inhibiting the activation of NF-κB and other transcription factors. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
Biochemical and physiological effects:
DCMF has been shown to have a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and cognitive-enhancing effects. In cancer cells, DCMF inhibits angiogenesis and induces apoptosis, leading to the inhibition of tumor growth. In the immune system, DCMF inhibits the production of cytokines and chemokines, leading to a reduction in inflammation. In the brain, DCMF enhances memory and learning by increasing the activity of acetylcholine and other neurotransmitters.
Vorteile Und Einschränkungen Für Laborexperimente
DCMF has several advantages for use in lab experiments, including its ability to selectively target cancer cells, its ability to modulate the immune response, and its cognitive-enhancing effects. However, DCMF also has some limitations, including its complex synthesis method, its potential toxicity, and its limited availability.
Zukünftige Richtungen
There are several future directions for research on DCMF, including the development of more efficient synthesis methods, the investigation of its potential applications in other scientific research fields, and the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research is needed to fully understand the mechanism of action of DCMF and to identify any potential side effects or toxicity.
Synthesemethoden
DCMF can be synthesized through a multi-step process that involves the reaction of diphenylmethylamine with phosgene to form diphenylmethyl isocyanate. This intermediate is then reacted with benzoyl chloride to form DCMF. The synthesis of DCMF is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
DCMF has been studied for its potential applications in various scientific research fields, including cancer research, immunology, and neuroscience. In cancer research, DCMF has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, DCMF has been shown to modulate the immune response by inhibiting the production of cytokines and chemokines. In neuroscience, DCMF has been shown to enhance memory and learning by increasing the activity of certain neurotransmitters.
Eigenschaften
IUPAC Name |
N-(benzhydrylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O2/c24-20(18-14-8-3-9-15-18)23-21(25)22-19(16-10-4-1-5-11-16)17-12-6-2-7-13-17/h1-15,19H,(H2,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPAGGTDMTHDJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzhydrylcarbamoyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B4936762.png)
![1-(4-fluorophenyl)-5-{[(4-fluorophenyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4936764.png)

![(4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B4936770.png)
![3-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-N-(4-fluorobenzyl)propanamide](/img/structure/B4936780.png)



![N-[4-(4-morpholinyl)phenyl]cyclohexanecarboxamide](/img/structure/B4936800.png)
![2-chloro-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)glycinate](/img/structure/B4936805.png)
![4-[5-methoxy-2-(1-pyrrolidinylcarbonyl)phenoxy]-1-(2-thienylmethyl)piperidine](/img/structure/B4936813.png)
![2-{[(2-phenylimidazo[1,2-a]pyridin-3-yl)amino]carbonyl}benzoic acid](/img/structure/B4936820.png)